5-Chloro-6-(2,2-difluoroethoxy)-1,3-benzothiazol-2-amine
CAS No.:
Cat. No.: VC13573873
Molecular Formula: C9H7ClF2N2OS
Molecular Weight: 264.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7ClF2N2OS |
---|---|
Molecular Weight | 264.68 g/mol |
IUPAC Name | 5-chloro-6-(2,2-difluoroethoxy)-1,3-benzothiazol-2-amine |
Standard InChI | InChI=1S/C9H7ClF2N2OS/c10-4-1-5-7(16-9(13)14-5)2-6(4)15-3-8(11)12/h1-2,8H,3H2,(H2,13,14) |
Standard InChI Key | CORVNPFBMUZPRN-UHFFFAOYSA-N |
SMILES | C1=C2C(=CC(=C1Cl)OCC(F)F)SC(=N2)N |
Canonical SMILES | C1=C2C(=CC(=C1Cl)OCC(F)F)SC(=N2)N |
Introduction
5-Chloro-6-(2,2-difluoroethoxy)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the benzothiazole class of compounds. These compounds are known for their diverse applications in pharmaceuticals and materials science due to their unique chemical properties. This article aims to provide a comprehensive overview of this compound, including its chemical structure, properties, synthesis methods, and potential applications.
Synthesis Methods
The synthesis of 5-Chloro-6-(2,2-difluoroethoxy)-1,3-benzothiazol-2-amine typically involves several steps:
-
Starting Materials: The synthesis begins with 5-chloro-1,3-benzothiazol-2-amine as a starting material.
-
Alkylation Reaction: The amino group is protected, and then the compound undergoes an alkylation reaction with 2,2-difluoroethyl chloride or a similar reagent to introduce the difluoroethoxy group.
-
Deprotection: Finally, the protecting group is removed to yield the desired product.
Potential Applications
Benzothiazoles are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. The specific applications of 5-Chloro-6-(2,2-difluoroethoxy)-1,3-benzothiazol-2-amine could include:
-
Pharmaceuticals: Due to its structural features, it might exhibit biological activity useful in drug development.
-
Materials Science: The compound's chemical properties could make it suitable for applications in materials synthesis.
Synthesis Steps Table
Step | Reaction Type | Reagents |
---|---|---|
1 | Protection | Protecting agent (e.g., Boc) |
2 | Alkylation | 2,2-Difluoroethyl chloride |
3 | Deprotection | Acidic conditions (e.g., HCl) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume